molecular formula C9H16N2O2 B8547825 4-Allyloxycarbonyl-1-methylpiperazine

4-Allyloxycarbonyl-1-methylpiperazine

Cat. No. B8547825
M. Wt: 184.24 g/mol
InChI Key: ABYXJSJZMGDCSW-UHFFFAOYSA-N
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Patent
US04886793

Procedure details

A solution of allyl chloroformate (15 ml) in dry dichloromethane was added at -20° C. under stirring to a solution of N-methylpiperazine (10 g) in the same solvent. After 30 minutes the temperature was let rise to +15° C. and the reaction mixture was poured into water. The organic layer was discarded, 1N NaOH was added to a pH≥7, and the mixture was extracted with dichloromethane. The CH2Cl2 extracts were dried (MgSO4), evaporated, and the resulting oil distilled 118° C. (at 18 mmHg) to yield 4-allyloxycarbonyl-1-methylpiperazine (15.3 g).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH:6]=[CH2:7])=[O:3].[CH3:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.O.[OH-].[Na+]>ClCCl>[CH2:5]([O:4][C:2]([N:12]1[CH2:13][CH2:14][N:9]([CH3:8])[CH2:10][CH2:11]1)=[O:3])[CH:6]=[CH2:7] |f:3.4|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
ClC(=O)OCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the resulting oil distilled 118° C. (at 18 mmHg)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.